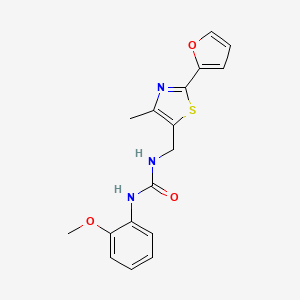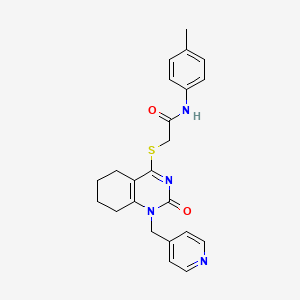![molecular formula C18H17ClN2OS B2730922 2-(4-chlorophenyl)sulfanyl-N-[2-(1H-indol-3-yl)ethyl]acetamide CAS No. 1022288-39-6](/img/structure/B2730922.png)
2-(4-chlorophenyl)sulfanyl-N-[2-(1H-indol-3-yl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-chlorophenyl)sulfanyl-N-[2-(1H-indol-3-yl)ethyl]acetamide”, also known as NSC745887, is a chemical compound with the molecular formula C19H19ClN2O2S. It contains an indole nucleus, which is found in many important synthetic drug molecules and binds with high affinity to multiple receptors, making it useful in developing new derivatives .
Molecular Structure Analysis
The molecular structure of this compound includes an indole nucleus, which is aromatic in nature due to the presence of 10 π-electrons . The compound also contains a chlorophenyl group and an acetamide group.Aplicaciones Científicas De Investigación
Vibrational Spectroscopy and Molecular Dynamics
A study by Mary et al. (2022) characterized the antiviral active molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide using vibrational spectroscopy techniques such as Raman and Fourier transform infrared spectroscopy. The research utilized density functional theory to explore the molecule's geometric equilibrium, hydrogen bonding, and vibrational wavenumbers. Additionally, natural bond orbital analysis was conducted to confirm stereo-electronic interactions leading to stability, with Hirshfeld surface analysis providing insights into intermolecular contacts within the crystal structure. This comprehensive analysis aids in understanding the structural and electronic properties contributing to the molecule's antiviral activity (Mary, Pradhan, & James, 2022).
Antibacterial and Anti-enzymatic Potential
Research by Siddiqui et al. (2014) focused on synthesizing N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, derived from 4-chlorophenoxyacetic acid. The synthesized compounds showed potential as antibacterial agents against both gram-negative and gram-positive bacteria and moderate inhibitors of α-chymotrypsin enzyme. This study indicates the compounds' relevance in developing new antibacterial agents with specific enzymatic inhibition properties (Siddiqui et al., 2014).
Antimicrobial and Enzyme Inhibition Screening
A study by Rasool et al. (2015) synthesized poly-functional moieties, including N-substituted-2-((5-(2-chlorophenyl)-1,3,4-Oxadiazol-2-yl)sulfanyl)acetamide, and tested them for antibacterial and enzyme inhibition activity. The compounds exhibited moderate antibacterial activity and were screened for enzyme inhibition, showcasing their potential as multifunctional molecules for therapeutic applications (Rasool et al., 2015).
Direcciones Futuras
Given the broad spectrum of biological activities associated with indole derivatives , there is potential for further exploration and development of compounds like “2-(4-chlorophenyl)sulfanyl-N-[2-(1H-indol-3-yl)ethyl]acetamide”. Future research could focus on detailed synthesis methods, chemical reactions, mechanisms of action, and safety profiles.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[2-(1H-indol-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS/c19-14-5-7-15(8-6-14)23-12-18(22)20-10-9-13-11-21-17-4-2-1-3-16(13)17/h1-8,11,21H,9-10,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBPCKONELMAHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzoic acid](/img/structure/B2730839.png)
![2-(4-Oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetohydrazide](/img/structure/B2730840.png)

![7-(4-chlorophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2730846.png)


![2-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2730851.png)
![4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxamide](/img/structure/B2730853.png)
![2-(4-ethylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2730854.png)




![(11Z)-11-[(3-methoxyphenyl)imino]-N-phenyl-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2730862.png)